{1-[2-Amino-1-(4-fluorophenyl)ethyl]cyclopentyl}methanol
CAS No.:
Cat. No.: VC17681824
Molecular Formula: C14H20FNO
Molecular Weight: 237.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H20FNO |
|---|---|
| Molecular Weight | 237.31 g/mol |
| IUPAC Name | [1-[2-amino-1-(4-fluorophenyl)ethyl]cyclopentyl]methanol |
| Standard InChI | InChI=1S/C14H20FNO/c15-12-5-3-11(4-6-12)13(9-16)14(10-17)7-1-2-8-14/h3-6,13,17H,1-2,7-10,16H2 |
| Standard InChI Key | QKYIYFNQIGRSMH-UHFFFAOYSA-N |
| Canonical SMILES | C1CCC(C1)(CO)C(CN)C2=CC=C(C=C2)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a cyclopentyl ring substituted with a hydroxymethyl group (-CH₂OH) at the 1-position. A 2-amino-1-(4-fluorophenyl)ethyl side chain extends from the cyclopentyl core, introducing both amine and fluorinated aromatic functionalities. The fluorine atom at the para position of the phenyl ring exerts electron-withdrawing effects, influencing the compound’s electronic distribution and reactivity.
Physicochemical Characteristics
Key properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 237.31 g/mol | |
| Molecular Formula | C₁₄H₂₀FNO | |
| Functional Groups | Amino, Hydroxyl, Fluorophenyl | |
| Solubility | Likely polar aprotic solvents |
The presence of both amino and hydroxyl groups enhances solubility in polar solvents like methanol or ethanol, while the fluorophenyl moiety contributes to lipophilicity.
Synthesis and Reaction Pathways
Multi-Step Synthesis Strategy
Synthesis typically begins with cyclopentylamine derivatives undergoing sequential alkylation and reduction steps. A representative pathway involves:
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Formation of the cyclopentyl backbone via ring-closing metathesis or cyclization reactions.
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Introduction of the fluorophenyl group through Suzuki-Miyaura coupling or Friedel-Crafts alkylation .
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Functionalization with amino and hydroxyl groups using reductive amination and oxidation-reduction sequences.
For example, Method A in describes a palladium-catalyzed coupling between substituted pyridin-2-amine and aryl halides, which could be adapted for introducing the 4-fluorophenyl group.
Critical Reaction Conditions
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Catalysts: Pd₂(dba)₃ and XantPhos for cross-coupling reactions .
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Temperature: Reactions often require elevated temperatures (70–110°C) .
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Purification: Prep-HPLC and silica gel chromatography ensure high purity .
Challenges in Industrial-Scale Production
Synthetic Hurdles
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Low yields: Multi-step reactions often result in cumulative yield losses .
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Stereochemical control: The chiral center at the amino-bearing carbon requires asymmetric synthesis techniques.
Purification Limitations
Prep-HPLC, while effective for small batches, becomes cost-prohibitive at scale . Alternatives like crystallization or continuous flow chromatography are under investigation.
Future Research Directions
Bioactivity Profiling
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In vitro assays: Screen for affinity at serotonin/dopamine transporters.
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In vivo models: Assess pharmacokinetics and toxicity in rodent studies.
Derivative Development
Modifying the hydroxyl group to esters or ethers could enhance bioavailability or target specificity.
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